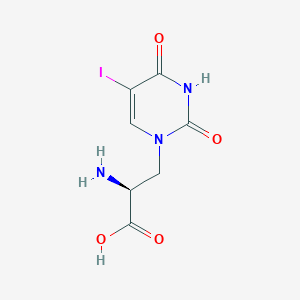

Iodo-willardiine

Descripción general

Descripción

Iodo-Willardiine es un derivado sintético del aminoácido natural Willardiine. Se clasifica como un L-alfa-aminoácido no proteinogénico y contiene un átomo de yodo unido al anillo de uracilo. Este compuesto es conocido por su función como agonista selectivo de los receptores de kainato, que son un subtipo de receptores ionotrópicos de glutamato implicados en la neurotransmisión excitatoria en el sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Iodo-Willardiine normalmente implica la yodación de Willardiine. Un método común incluye la reacción de Willardiine con yodo en presencia de un agente oxidante adecuado. Las condiciones de reacción a menudo requieren una temperatura y un pH controlados para asegurar la yodación selectiva en la posición deseada en el anillo de uracilo .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de reactores de flujo continuo para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Thermodynamics of Binding to AMPA Receptors

IW acts as a partial agonist at AMPA receptors (GluA2 subtype). Its binding is driven by entropy increases, contrasting with other willardiine derivatives:

| Derivative (Position 5) | ΔΔH (kcal/mol) | −TΔΔS° (kcal/mol) | Binding Affinity (K<sub>D</sub>) |

|---|---|---|---|

| 5-Nitro (NW) | −9 ± 1 | +4 ± 1 | High |

| 5-Iodo (IW) | +7 ± 1 | −7 ± 2 | Moderate |

| 5-Fluoro (FW) | +14 ± 3 | −14 ± 3 | Low |

-

At physiological pH, IW’s uncharged uracil ring favors entropy-driven binding .

-

Protonation at lower pH (e.g., pH 4) shifts binding to enthalpy-driven but reduces affinity by 0.7 kcal/mol .

Receptor Interaction and Desensitization

IW exhibits unique kinetics at AMPA/kainate receptors:

-

Potency : (S)-IW has an EC<sub>50</sub> of ~45 µM, weaker than 5-fluorowillardiine (1.5 µM) but stronger than willardiine (45 µM) .

-

Desensitization : IW causes minimal receptor desensitization compared to other derivatives, with a sequence:

Fluoro > Willardiine > Nitro ≈ Chloro > Bromo > Iodo > Kainate .

Mechanistic Insight :

-

The iodine substituent’s lower electronegativity weakens hydrogen bonding with residues (e.g., T655, S654), reducing enthalpic contributions but increasing conformational flexibility .

-

Cross-desensitization experiments confirm IW binds the same receptor as kainate, with slower dissociation rates enabling partial channel reopening .

pH-Dependent Binding Dynamics

The charge state of IW’s uracil ring critically influences binding:

Comparative Analysis of 5-Substituted Willardiines

| Property | 5-Fluoro (FW) | 5-Iodo (IW) | 5-Nitro (NW) |

|---|---|---|---|

| ΔΔH (kcal/mol) | +14 ± 3 | +7 ± 1 | −9 ± 1 |

| −TΔΔS° (kcal/mol) | −14 ± 3 | −7 ± 2 | +4 ± 1 |

| Desensitization | Strong | Weak | Moderate |

| Receptor Activation | Full Agonist | Partial | Antagonist |

Aplicaciones Científicas De Investigación

Neuroscience Research

Glutamate Receptor Studies

Iodo-willardiine has been instrumental in elucidating the structure and function of AMPA and kainate receptors. By selectively activating these receptors, researchers can investigate the mechanisms underlying excitatory neurotransmission in the brain. The compound's ability to differentiate between receptor subtypes allows for detailed studies into receptor dynamics, including activation and desensitization processes .

Behavioral Studies

In animal models, this compound has been used to assess the behavioral implications of glutamate receptor activation. For instance, studies involving mouse models have demonstrated how varying doses of this compound can influence symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Behavioral assays provide insights into potential therapeutic applications by evaluating changes in learning and memory functions .

Pharmacological Development

Analog Synthesis

The synthesis of various analogs of this compound has led to the discovery of compounds with differing affinities for AMPA and kainate receptors. These analogs are crucial for pharmacological studies aimed at developing new therapeutic agents targeting glutamate-related disorders. For example, modifications at specific positions on the willardiine structure have resulted in compounds with enhanced selectivity and potency .

Therapeutic Potential

Research indicates that compounds like this compound could serve as potential neurodrugs due to their effects on glutamate signaling pathways implicated in several neurological conditions. The exploration of these compounds may lead to novel treatments for conditions characterized by dysregulated glutamate activity .

Data Table: Comparative Analysis of Willardiine Derivatives

| Compound Name | Receptor Selectivity | Agonistic Effect | Notable Findings |

|---|---|---|---|

| Willardiine | AMPA & Kainate | Partial Agonist | Initial discovery; varied effects based on structure |

| 5-Iodowillardiine | Selective for Kainate | Strong Agonist | High selectivity for GluR5; excitotoxic properties |

| 5-Fluorowillardiine | AMPA & Kainate | Potent Agonist | Greater efficacy than willardiine; used in desensitization studies |

| 5-Bromowillardiine | AMPA & Kainate | Moderate Agonist | Similar effects to iodo derivative but less potent |

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of 5-iodowillardiine on neuronal cultures. It was found that while the compound activates kainate receptors effectively, it also induces excitotoxicity at higher concentrations, emphasizing the need for careful dosage regulation when considering therapeutic applications .

Case Study 2: Behavioral Impact on Mouse Models

In a series of experiments with transgenic mouse models exhibiting Alzheimer's-like symptoms, administration of this compound resulted in observable improvements in behavioral tests related to memory retention. This suggests potential pathways for therapeutic intervention using selective agonists targeting kainate receptors .

Mecanismo De Acción

Iodo-Willardiine actúa como un agonista de los receptores de kainato, que son receptores ionotrópicos de glutamato. Al unirse a estos receptores, el compuesto induce un cambio conformacional que abre el canal iónico, permitiendo la entrada de cationes como el sodio y el calcio. Esto lleva a la despolarización de la membrana neuronal y la propagación de señales excitatorias. Los objetivos moleculares específicos incluyen las subunidades GluK1 y GluK2 de los receptores de kainato .

Comparación Con Compuestos Similares

Compuestos similares

Willardiine: El compuesto principal, que es un análogo no yodado.

5-Fluorowillardiine: Un derivado fluorado con diferentes propiedades de unión al receptor.

5-Bromowillardiine: Un análogo bromado con efectos farmacológicos distintos

Singularidad de Iodo-Willardiine

This compound es único debido a su actividad agonista selectiva para los receptores de kainato, lo que lo distingue de otros derivados de Willardiine que pueden tener afinidades de receptor más amplias o diferentes. La presencia del átomo de yodo también imparte propiedades químicas específicas que se pueden explotar en diversas aplicaciones sintéticas y analíticas .

Actividad Biológica

Iodo-willardiine, specifically the compound (S)-5-iodowillardiine, is a potent and selective agonist for kainate receptors, particularly the hGluK1 subtype. This compound, a derivative of willardiine, has garnered attention due to its unique biological activity and potential applications in neuroscience research.

Overview of this compound

This compound is classified as a nonprotein amino acid and belongs to the family of uracilylalanines. It is synthesized from willardiine, which is known for its role as a partial agonist at ionotropic glutamate receptors, specifically the non-N-methyl-D-aspartate (non-NMDA) receptors. The introduction of iodine into the molecular structure significantly alters its binding affinity and pharmacological profile.

Binding Affinity and Selectivity

Research indicates that (S)-5-iodowillardiine exhibits high affinity for the kainate receptor subtype hGluK1 with a Ki value of 0.24 nM. This demonstrates a remarkable selectivity over both AMPA receptor subtypes and the homomeric kainate receptor hGluK2, with selectivity factors ranging from 600 to 4000-fold .

Comparative Biological Activity

The biological activity of this compound can be contrasted with other willardiine derivatives. The following table summarizes the effective concentration (EC50) values and desensitization characteristics for various compounds:

| Compound | EC50 (μM) | % Desensitization | Binding Affinity (Ki) |

|---|---|---|---|

| (S)-Willardiine | 44.8 ± 15.0 | 90.9 ± 3.0 | - |

| (S)-5-Iodowillardiine | 1.47 | - | 0.24 nM |

| (S)-5-Fluorowillardiine | 1.50 | - | - |

| (S)-5-Bromowillardiine | 8.82 | - | - |

The data shows that (S)-5-iodowillardiine is approximately 30 times more potent than willardiine itself, indicating its enhanced efficacy at activating kainate receptors .

This compound acts primarily as an agonist at kainate receptors, leading to rapid but incomplete desensitization. Studies demonstrate that the (S)-isomer is significantly more active than its (R)-counterpart, which is largely inactive . The mechanism involves binding to the same sites as other excitatory amino acids like AMPA and kainate, but with distinct kinetics and potency.

Case Studies and Experimental Findings

- Desensitization Profiles : In experiments using mouse embryonic hippocampal neurons, (S)-5-iodowillardiine produced responses comparable to those elicited by kainate but exhibited a slower decay in current response compared to other less potent analogs like willardiine .

- Thermodynamic Insights : The thermodynamic interactions between this compound and its target receptors have been studied to understand the implications for drug design. It was found that modifications in the molecular structure could lead to significant differences in receptor activation profiles, which are crucial for developing selective pharmacological agents .

- Comparative Studies : Cross-desensitization experiments revealed that this compound could block responses elicited by other willardiines, indicating a complex interaction network among these compounds at the receptor level .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYLTBQIQBTES-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332246 | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140187-25-3 | |

| Record name | (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided studies emphasize the role of Tyr702 in AMPA receptor subtype selectivity. How does Iodo-willardiine binding change in the presence of the Y702F mutation?

A2: The Y702F mutation, where Tyrosine at position 702 is replaced with Phenylalanine, significantly influences the binding and efficacy of certain agonists, including this compound. Research shows that this compound demonstrates faster deactivation kinetics in hippocampal neurons carrying the Y702F mutation compared to wild-type receptors. [] This suggests that the absence of the Tyrosine hydroxyl group in the binding site alters the receptor's interaction with this compound, potentially impacting the stability of the agonist-bound conformation and leading to a faster off-rate. This highlights the importance of Tyr702 in fine-tuning agonist selectivity and receptor activation kinetics.

Q2: The structure-activity relationship is crucial in drug design. How does the 5-position substituent on the willardiine scaffold affect the compound's potency at different glutamate receptor subtypes?

A3: Studies using various 5-substituted willardiines, including this compound, reveal a fascinating interplay between the substituent's physicochemical properties and receptor subtype selectivity. [, ] For instance, this compound exhibits higher potency at kainate-preferring glutamate receptors in DRG neurons compared to AMPA receptors in hippocampal neurons. [] This selectivity is attributed to the presence of a lipophilic pocket in kainate-preferring receptors, which favorably interacts with the bulky iodine substituent. [] Conversely, AMPA receptors lack this lipophilic pocket, making this compound less potent at these sites. These findings demonstrate how subtle modifications to the willardiine scaffold can lead to significant differences in receptor subtype selectivity, providing valuable insights for developing subtype-specific glutamate receptor modulators.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.